molecular formula C9H5Cl2N3O3 B1319187 5-(Dichloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole CAS No. 905107-65-5

5-(Dichloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B1319187
CAS No.: 905107-65-5
M. Wt: 274.06 g/mol
InChI Key: WBFJXYWJZJAOME-UHFFFAOYSA-N
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Description

5-(Dichloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a dichloromethyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dichloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzohydrazide with dichloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(Dichloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The dichloromethyl group can be oxidized to a carboxyl group using oxidizing agents.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) can be used for hydrogenation reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution: Formation of substituted oxadiazoles with various functional groups.

    Reduction: Formation of 5-(Dichloromethyl)-3-(4-aminophenyl)-1,2,4-oxadiazole.

    Oxidation: Formation of 5-(Carboxymethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole.

Scientific Research Applications

5-(Dichloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 5-(Dichloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
  • 5-(Bromomethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
  • 5-(Methyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Uniqueness

5-(Dichloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is unique due to the presence of the dichloromethyl group, which can impart distinct reactivity and properties compared to its analogs. The dichloromethyl group can undergo specific chemical transformations that are not possible with other substituents, making this compound valuable for targeted applications in research and industry.

Properties

IUPAC Name

5-(dichloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3O3/c10-7(11)9-12-8(13-17-9)5-1-3-6(4-2-5)14(15)16/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFJXYWJZJAOME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C(Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598245
Record name 5-(Dichloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905107-65-5
Record name 5-(Dichloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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